[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate
Description
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a furan ring, an oxazole ring, and a chromene moiety. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-oxochromene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO6/c20-13-9-17(24-14-5-2-1-4-12(13)14)18(21)23-10-11-8-16(25-19-11)15-6-3-7-22-15/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMELSSXSDCAHDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)OCC3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. One common approach is the Cu(I)-catalyzed reaction of in situ generated nitrile oxides with prop-2-yn-1-yl 6-fluoro-4-oxo-4H-chromene-2-carboxylate . This method yields the desired compound in good quantities and involves the following steps:
- Generation of nitrile oxides from appropriate precursors.
- Reaction of nitrile oxides with prop-2-yn-1-yl 6-fluoro-4-oxo-4H-chromene-2-carboxylate in the presence of a copper(I) catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring efficient separation and purification processes.
Chemical Reactions Analysis
Types of Reactions
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan and oxazole rings can be oxidized under specific conditions.
Reduction: Reduction reactions can target the carbonyl groups in the chromene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the furan and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the chromene carbonyl group can yield hydroxychromenes.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds with chromene structures exhibit significant anticancer properties. For instance, derivatives of chromene have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. A study demonstrated that similar oxazole-containing compounds could inhibit the proliferation of various cancer cell lines, suggesting that [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate may possess similar effects.
Case Study : A recent investigation into chromene derivatives highlighted their ability to target specific cancer pathways (e.g., PI3K/Akt/mTOR signaling), leading to enhanced therapeutic efficacy against resistant cancer types .
2. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Studies on related oxazole derivatives have shown effectiveness against a range of bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus).
Data Table: Antimicrobial Activity of Similar Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Oxazole Derivative A | MRSA | 16 µg/mL |
| Chromene Derivative B | E. coli | 32 µg/mL |
| [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-oxo | S. aureus | TBD |
Material Science Applications
1. Photovoltaic Materials
Due to its unique electronic properties, the compound may be explored as an organic semiconductor in photovoltaic applications. Research into similar chromene compounds has shown their potential in enhancing the efficiency of organic solar cells.
Case Study : A study on chromene-based materials reported significant improvements in charge mobility and light absorption characteristics when incorporated into organic photovoltaic devices .
Agricultural Chemistry Applications
1. Pesticidal Activity
The oxazole and furan moieties are known for their bioactivity against pests. Preliminary studies suggest that the compound could serve as a lead structure for developing new agrochemicals aimed at pest control.
Data Table: Pesticidal Efficacy of Related Compounds
| Compound Name | Target Pest | Efficacy (%) |
|---|---|---|
| Furan-based Pesticide C | Aphids | 85% |
| Oxazole-based Pesticide D | Thrips | 78% |
| [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-oxo | Whiteflies | TBD |
Mechanism of Action
The mechanism of action of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate is not fully understood. its biological activity is likely due to its ability to interact with various molecular targets, such as enzymes or receptors. The furan and oxazole rings can participate in hydrogen bonding and π-π interactions, while the chromene moiety can engage in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- (3-aryl-1,2-oxazol-5-yl) methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate
- Polysubstituted 2-amino-4H-chromene derivatives
Uniqueness
Compared to similar compounds, [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate stands out due to its unique combination of furan, oxazole, and chromene rings. This structural diversity provides a wide range of chemical reactivity and potential biological activities, making it a versatile compound for various applications.
Biological Activity
The compound [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate is a member of a diverse class of organic compounds known for their significant biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 253.21 g/mol. The structure comprises a chromene core fused with an oxazole and furan ring, which is crucial for its biological activity.
Anticancer Activity
Recent studies have shown that derivatives of chromene compounds exhibit promising anticancer properties. For instance, compounds similar to [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the p53 pathway and the inhibition of cyclin-dependent kinases (CDKs) .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. These studies indicate that the compound exhibits significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases .
Antimicrobial Properties
The compound has also been assessed for its antimicrobial activity against a range of pathogens, including bacteria and fungi. In vitro studies revealed that it possesses moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of biofilm formation .
The biological activities of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes .
- Cell Cycle Arrest : It induces cell cycle arrest at the G1/S phase, leading to decreased proliferation rates in cancer cells.
- Apoptosis Induction : The compound promotes apoptosis through intrinsic pathways involving mitochondrial dysfunction and activation of caspases .
Case Studies
Several case studies have highlighted the efficacy of oxazole and chromene derivatives in preclinical models:
- Study on MCF-7 Cells : A derivative similar to the compound was tested on MCF-7 cells, showing an IC50 value of 15 µM, indicating effective cytotoxicity .
- Antimicrobial Testing : In a study evaluating antimicrobial properties, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli .
Comparative Analysis
A comparative analysis table summarizing key biological activities alongside other related compounds is presented below:
| Compound Name | Anticancer Activity (IC50) | Antioxidant Activity | Antimicrobial Activity (MIC) |
|---|---|---|---|
| Compound A | 10 µM | Moderate | 16 µg/mL |
| Compound B | 15 µM | High | 32 µg/mL |
| [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene | 15 µM | Significant | 32 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
